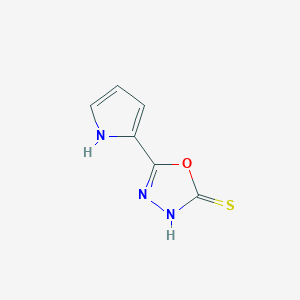
THULIUM SILICIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium silicide is a compound formed by the combination of thulium, a rare earth metal, and siliconThis compound exists in multiple stoichiometric forms, such as TmSi, Tm5Si3, and Tm3Si5, each with distinct crystal structures and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thulium silicide can be synthesized through several methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of thulium chloride with silicon at high temperatures to form this compound.
Solid-State Reaction: Thulium and silicon powders are mixed and heated to high temperatures in an inert atmosphere to form this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale CVD processes due to their efficiency and ability to produce high-purity materials. The use of advanced reactors and precise control systems ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Thulium silicide undergoes various chemical reactions, including:
Reduction: In the presence of reducing agents, this compound can be reduced to its elemental components.
Substitution: this compound can participate in substitution reactions where silicon atoms are replaced by other elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Typically occurs in an oxygen-rich environment at temperatures above 500°C.
Reduction: Common reducing agents include hydrogen gas and carbon monoxide, often used at high temperatures.
Substitution: Various metal halides can be used as reagents in substitution reactions, usually conducted in a controlled atmosphere.
Major Products:
Oxidation: Thulium oxide and silicon dioxide.
Reduction: Elemental thulium and silicon.
Substitution: Modified silicides with different elemental compositions.
Aplicaciones Científicas De Investigación
Thulium silicide has numerous applications in scientific research, including:
Microelectronics: Used as a material for interconnects and contacts in integrated circuits due to its high electrical conductivity and thermal stability.
Nanotechnology: this compound nanowires and nanostructures are studied for their potential use in nanoscale devices and sensors.
Thermoelectric Materials: this compound is explored for its thermoelectric properties, which can be utilized in energy conversion devices.
Mecanismo De Acción
The mechanism by which thulium silicide exerts its effects is primarily related to its electronic structure and interaction with other materials. The compound’s high electrical conductivity is due to the delocalization of electrons within its crystal lattice. In catalytic applications, this compound’s specific crystal and electronic structures facilitate selective reactions and high stability under harsh conditions .
Comparación Con Compuestos Similares
Thulium silicide can be compared with other silicides, such as:
Magnesium Silicide (Mg2Si): Known for its thermoelectric properties, magnesium silicide is used in similar applications but has different electronic and thermal characteristics.
Titanium Silicide (TiSi2): Commonly used in microelectronics for its low resistivity and high-temperature stability.
Tungsten Silicide (WSi2): Utilized in semiconductor devices for its excellent electrical properties and resistance to oxidation.
This compound stands out due to its unique combination of high electrical conductivity, thermal stability, and potential for nanostructure formation, making it a valuable material for advanced technological applications .
Propiedades
Número CAS |
12039-84-8 |
|---|---|
Fórmula molecular |
Si2Tm |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Poly[titanium(IV) n-butoxide]](/img/structure/B1171852.png)
